molecular formula C10H9IO3 B067411 4-(4-Iodo-phenyl)-4-oxo-butyric acid CAS No. 194146-02-6

4-(4-Iodo-phenyl)-4-oxo-butyric acid

Cat. No.: B067411
CAS No.: 194146-02-6
M. Wt: 304.08 g/mol
InChI Key: KWWZSFSPTHZIBN-UHFFFAOYSA-N
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Description

4-(4-Iodo-phenyl)-4-oxo-butyric acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butyric acid moiety

Scientific Research Applications

4-(4-Iodo-phenyl)-4-oxo-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

“4-Iodophenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “4-(4-Iodo-phenyl)-4-oxo-butyric acid” are not available, related compounds like “4-Iodophenylboronic acid” continue to be used in various chemical reactions, suggesting potential future applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-phenyl)-4-oxo-butyric acid typically involves the iodination of a phenyl ring followed by the introduction of a butyric acid group. One common method is the reaction of 4-iodophenylacetic acid with a suitable reagent to introduce the butyric acid moiety. The reaction conditions often involve the use of a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions followed by purification steps to isolate the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the iodine atom.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodophenylacetic acid
  • 4-Iodophenylboronic acid
  • 4-Iodo-L-phenylalanine

Comparison

4-(4-Iodo-phenyl)-4-oxo-butyric acid is unique due to the presence of both an iodine atom and a butyric acid moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(4-iodophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZSFSPTHZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366402
Record name 4-(4-Iodo-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194146-02-6
Record name 4-(4-Iodo-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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